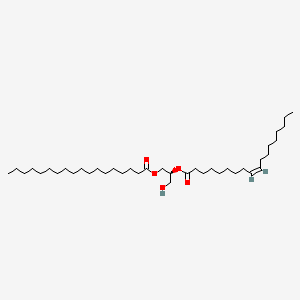

1-Stearoyl-2-oleoyl-sn-glycerol

Description

1-octadecanoyl-2-[(9Z)-octadecenoyl]-sn-glycerol is a 1,2-diacyl-sn-glycerol that has stearoyl and oleoyl as the 1- and 2-acyl groups respectively. It has a role as a mouse metabolite. It is a 1,2-diacyl-sn-glycerol, a 1-stearoyl-2-oleoylglycerol and a diacylglycerol 36:1. It is an enantiomer of a 2-oleoyl-3-stearoyl-sn-glycerol.

Propriétés

Numéro CAS |

53702-48-0 |

|---|---|

Formule moléculaire |

C39H74O5 |

Poids moléculaire |

623 g/mol |

Nom IUPAC |

[(2S)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate |

InChI |

InChI=1S/C39H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,37,40H,3-17,19,21-36H2,1-2H3/b20-18-/t37-/m0/s1 |

Clé InChI |

SAEPUUXWQQNLGN-LVVMQYBKSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |

SMILES isomérique |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |

Description physique |

Solid |

Synonymes |

1-stearoyl-2-oleoyl-sn-glycerol sn-SODG |

Origine du produit |

United States |

Foundational & Exploratory

1-Stearoyl-2-Oleoyl-sn-Glycerol (SOG): Biophysical Profile and Experimental Guide

Topic: 1-stearoyl-2-oleoyl-sn-glycerol (SOG) Physical Properties & Biophysical Applications Content Type: In-Depth Technical Guide Audience: Researchers, Biophysicists, and Drug Development Scientists

Executive Summary

1-stearoyl-2-oleoyl-sn-glycerol (SOG), often abbreviated as 18:0/18:1 DAG, is a specific molecular species of diacylglycerol acting as a potent second messenger in cellular signaling. Unlike the canonical 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), SOG presents a unique biophysical profile due to the monounsaturated oleic acid at the sn-2 position. This structural difference alters its phase behavior, membrane packing efficiency, and isoform-specific affinity for Protein Kinase C (PKC).

This guide details the physicochemical properties of SOG, its complex polymorphic phase behavior, and its specific utility in interrogating PKC

Physicochemical Profile

The following parameters define the baseline physical standards for high-purity SOG used in liposomal formulation and biochemical assays.

| Property | Value / Description | Notes |

| IUPAC Name | 1-stearoyl-2-oleoyl-sn-glycerol | Stereospecific sn-1,2 isomer |

| Common Abbreviations | SOG, 18:0/18:1 DAG | Distinct from 1,3-isomers (SOS) |

| CAS Number | 21059-30-3 | Specific to the sn-1,2 isomer |

| Molecular Formula | ||

| Molecular Weight | 623.01 g/mol | |

| Physical State (20°C) | Waxy Solid / Semi-solid | Depends on polymorphic form |

| Solubility | Soluble: Chloroform, Ethanol, HexaneInsoluble: Water | Highly hydrophobic; requires carrier lipids for aqueous dispersion |

| LogP (Predicted) | ~15.3 | Indicates extreme lipophilicity |

| Storage Stability | -20°C (Desiccated) | Prone to acyl migration (1,2 |

Phase Behavior and Polymorphism

One of the most critical yet overlooked aspects of SOG is its polymorphism . The mismatch between the saturated stearoyl chain (sn-1) and the kinked unsaturated oleoyl chain (sn-2) creates "packing frustration," leading to multiple metastable phases.

Thermal Transitions (DSC Data)

Differential Scanning Calorimetry (DSC) reveals that SOG exists in different crystalline forms depending on hydration and thermal history.

-

Dry State:

-

-form: Metastable, hexagonal chain packing. Transition (

-

-form: Most stable dry form, orthorhombic perpendicular packing. Transition (

-

-form: Metastable, hexagonal chain packing. Transition (

-

Hydrated State (Physiological Relevance):

-

Upon hydration, SOG incorporates ~0.5 mol water/mol lipid.

- -form: The hydrated bilayer phase melts at 19.9°C .

-

Implication: At physiological temperature (37°C), SOG is in a fluid liquid-crystalline state (

), allowing rapid lateral diffusion and interaction with membrane-bound enzymes like PKC.

-

Diagram 1: Phase Transition State Diagram

The following diagram illustrates the thermal pathways between the polymorphic forms of SOG.

Caption: Thermal phase transitions of 1-stearoyl-2-oleoyl-sn-glycerol. Note the depression of melting point upon hydration, ensuring fluidity at body temperature.

Biological Biophysics: PKC Activation

SOG is not merely a structural lipid; it is a bioactive ligand. Its primary role is the allosteric activation of Protein Kinase C (PKC) isoforms.

Mechanism of Action

-

Generation: Phospholipase C (PLC) hydrolyzes PIP2 to generate SOG and IP3.

-

Recruitment: SOG remains in the membrane, increasing the affinity of the PKC C1 domain for the membrane surface.

-

Isoform Specificity: Research indicates that the acyl chain composition affects isoform selectivity.

-

PKC

: SOG (18:0/18:1) recruits PKC -

PKC

: Conversely, SAG is more potent for PKC -

Biophysical Basis:[1][2] This selectivity is likely driven by the specific curvature strain and lateral pressure profile induced by the oleoyl vs. arachidonoyl tail within the lipid binding pocket of the C1 domain.

-

Membrane Curvature & Fusion

SOG has a small polar headgroup (hydroxyl) relative to its bulky hydrophobic tail. This geometry gives it a negative spontaneous curvature .

-

Effect: High local concentrations of SOG promote the formation of non-bilayer intermediates (HII phase), reducing the energy barrier for membrane fusion and fission events.

Diagram 2: PKC Activation Pathway

Caption: Signal transduction pathway showing SOG generation and its critical role in recruiting and activating Protein Kinase C at the plasma membrane.

Experimental Protocols

Protocol A: Preparation of SOG-Doped LUVs (Large Unilamellar Vesicles)

Pure SOG does not form stable bilayers due to its negative curvature. It must be incorporated into a host lipid (e.g., POPC) for biophysical studies.

Reagents:

-

POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).[3]

-

SOG (1-stearoyl-2-oleoyl-sn-glycerol) - stored in Chloroform at -20°C.

-

Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4.

Workflow:

-

Mixing: In a glass vial, mix POPC and SOG in chloroform to achieve the desired molar ratio (typically 95:5 to 80:20 mol%). Note: Exceeding 25 mol% SOG may destabilize the bilayer.

-

Drying: Evaporate solvent under a gentle stream of Nitrogen (

) gas while rotating the vial to form a thin, uniform film. -

Desiccation: Place the vial under high vacuum (>2 hours) to remove trace solvent.

-

Hydration: Add Buffer to the dried film. Vortex vigorously for 30 minutes at room temperature (above the

of both lipids). -

Freeze-Thaw: Subject the suspension to 5 cycles of freezing (liquid

) and thawing (40°C water bath) to ensure solute equilibrium. -

Extrusion: Pass the suspension 11-21 times through a polycarbonate filter (100 nm pore size) using a mini-extruder to produce uniform LUVs.

Diagram 3: LUV Preparation Workflow

Caption: Step-by-step workflow for generating stable, unilamellar vesicles containing SOG for biophysical assays.

References

-

Kodali, D. R., Fahey, D. A., & Small, D. M. (1993). Physical behavior of the mixed chain diacylglycerol, 1-stearoyl-2-oleoyl-sn-glycerol: difficulties in chain packing produced marked polymorphism. Journal of Lipid Research, 34(9), 1611-1623. Link

-

PubChem. (n.d.). 1-Stearoyl-2-oleoylglycerol (Compound CID 13886990).[4] National Center for Biotechnology Information. Link

-

Goñi, F. M., & Alonso, A. (1999). Structure and functional properties of diacylglycerols in membranes. Progress in Lipid Research, 38(1), 1-48. Link

-

Madani, S., et al. (2001). Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C. FASEB Journal, 15(14), 2595-2601. Link

-

Frank, J. A., et al. (2016). Optical Control of Lipid Signaling. Protocol for caged-SOG synthesis and uncaging. Chemical Reviews. Link

Sources

- 1. pure.qub.ac.uk [pure.qub.ac.uk]

- 2. ataman-chemicals.com [ataman-chemicals.com]

- 3. Rapid and Facile Preparation of Giant Vesicles by the Droplet Transfer Method for Artificial Cell Construction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Stearoyl-2-oleoylglycerol | C39H74O5 | CID 13886990 - PubChem [pubchem.ncbi.nlm.nih.gov]

Precision Enzymatic Synthesis of 1-Stearoyl-2-Oleoyl-sn-Glycerol

Topic: Enzymatic Synthesis of 1-Stearoyl-2-Oleoyl-sn-Glycerol Content Type: Technical Guide / Whitepaper Audience: Researchers, Lipid Scientists, Drug Development Professionals

A Kinetic Control Protocol for Asymmetric 1,2-Diacylglycerols

Executive Summary

The synthesis of 1-stearoyl-2-oleoyl-sn-glycerol (SOG) represents a significant challenge in lipid chemistry due to the thermodynamic instability of 1,2-diacylglycerols (1,2-DAGs). Unlike their 1,3-isomers, 1,2-DAGs function as critical second messengers (activating Protein Kinase C) and serve as essential precursors for structured phospholipids in liposomal drug delivery.

This guide details a two-step chemo-enzymatic protocol designed to overcome the primary failure mode in DAG synthesis: acyl migration . By utilizing 1,3-regiospecific lipases under strictly controlled water activity (

The Mechanistic Challenge: Regioselectivity vs. Thermodynamics

To synthesize SOG, one must navigate two competing forces:

-

Enzymatic Specificity: We require a lipase that acts exclusively at the sn-1 and sn-3 positions to preserve the oleic acid at sn-2.

-

Acyl Migration: The 1,2-DAG isomer is thermodynamically unstable. The acyl group at sn-2 spontaneously migrates to sn-3 (or sn-1), forming the more stable 1,3-DAG. This follows first-order kinetics, accelerated by heat (>40°C) and polar solvents.

The Strategy: We utilize a "Deconstruct-Reconstruct" approach.

-

Step 1 (Deconstruction): Ethanolysis of Triolein using a 1,3-specific lipase to strip fatty acids from sn-1 and sn-3, leaving 2-Monoolein (2-MO) .

-

Step 2 (Reconstruction): Controlled esterification of 2-MO with Stearic Acid using a 1,3-specific lipase in a non-polar solvent to form the 1,2-DAG.

Pathway Visualization

Figure 1: The two-step enzymatic pathway. Note the critical risk of acyl migration (red dashed line) if conditions are unregulated.

Critical Reagents & Biocatalysts

| Component | Specification | Function |

| Substrate A | High-purity Triolein (>99%) | Source of the sn-2 oleoyl backbone. |

| Acyl Donor | Stearic Acid (Free Fatty Acid) | Provides the sn-1 stearoyl group. |

| Enzyme 1 | Thermomyces lanuginosus (Lipozyme TL IM) | 1,3-specific lipase for efficient alcoholysis (Step 1). |

| Enzyme 2 | Rhizomucor miehei (Lipozyme RM IM) | 1,3-specific lipase for mild esterification (Step 2). |

| Solvent | n-Hexane (HPLC Grade) | Non-polar medium to suppress acyl migration. |

| Water Control | Molecular Sieves (3Å or 4Å) | Maintains low water activity ( |

Experimental Protocol

Phase 1: Isolation of 2-Monoolein (2-MO)

Objective: Isolate the glycerol backbone with Oleic acid fixed at the sn-2 position.

-

Reaction Setup: In a jacketed glass reactor, mix Triolein and Ethanol (95%) at a molar ratio of 1:30 (Triolein:Ethanol).

-

Enzyme Addition: Add Lipozyme TL IM (10% w/w of substrate).

-

Incubation: Stir at 25°C for 6–8 hours. Note: Temperatures >30°C promote migration of 2-MO to 1-MO.

-

Purification:

-

Filter out the enzyme.[1]

-

Remove excess ethanol via rotary evaporation at 35°C (vacuum).

-

Solvent Fractionation: Dissolve residue in n-hexane. Cool to -20°C. 2-MO concentrates in the liquid phase while unreacted TAGs and DAGs may crystallize or partition differently depending on concentration.

-

Validation: Verify 2-MO purity via Thin Layer Chromatography (TLC) or HPLC. Target purity >90%.

-

Phase 2: Targeted Acylation (Synthesis of SOG)

Objective: Attach Stearic acid to sn-1 without disturbing sn-2.

-

Substrate Preparation: Dissolve purified 2-MO (10 mmol) and Stearic Acid (10 mmol) in n-hexane (50 mL).

-

Why 1:1 Ratio? Excess stearic acid promotes the formation of 1,3-distearoyl-2-oleoyl-glycerol (TAG). A 1:1 ratio favors DAG formation.

-

-

Water Activity Control: Add activated Molecular Sieves (10% w/v) to the solvent 1 hour prior to enzyme addition.

-

Enzymatic Reaction: Add Lipozyme RM IM (10% w/w of total substrates).

-

Kinetic Control: Incubate at 30°C with gentle shaking (150 rpm).

-

Critical Checkpoint: Monitor reaction via HPLC every 2 hours. Stop the reaction when 2-MO conversion reaches ~70-80%. Pushing for 100% conversion drastically increases the risk of acyl migration to 1,3-DAG [1].

-

-

Termination: Filter enzyme immediately. Store filtrate at -20°C.

Phase 3: Purification via Low-Temperature Crystallization

Objective: Separate 1,2-DAG (SOG) from 1,3-DAG and residual fatty acids.

-

Solvent Removal: Evaporate n-hexane under vacuum (<35°C).

-

Crystallization Step 1 (Non-polar): Redissolve in n-hexane (1:10 w/v). Hold at -40°C for 18 hours.

-

Result: 1,2-DAGs crystallize out; fatty acids and residual TAGs often remain in solution or precipitate distinctly. Filter the crystals [2].

-

-

Crystallization Step 2 (Polar): Redissolve crystals in Methanol. Hold at -20°C.

-

Result: This step effectively removes residual monoacylglycerols (polar impurities). The solid fraction contains high-purity 1,2-DAG.[2]

-

Analytical Validation

To confirm the identity and purity of 1-stearoyl-2-oleoyl-sn-glycerol, use 1H-NMR or Chiral HPLC .

1H-NMR Interpretation (Key Signals):

-

1,3-DAG: Protons at sn-2 (methine) appear as a quintet at

4.0–4.2 ppm. -

1,2-DAG: Protons at sn-2 (methine) shift downfield to

5.0–5.1 ppm due to acylation. -

Ratio Calculation: Integration of these peaks allows for precise quantification of the 1,2 vs. 1,3 isomer ratio [3].

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| High 1,3-DAG content | Reaction temperature too high (>40°C). | Reduce temp to 25–30°C. Use n-hexane (non-polar) exclusively. |

| Low Yield | Water accumulation inhibits esterification. | Replace molecular sieves; ensure reagents are anhydrous. |

| Formation of TAG | Excess Stearic Acid or long reaction time. | Maintain 1:1 molar ratio; stop reaction at 70% conversion. |

| Acyl Migration during storage | Thermodynamic relaxation. | Store purified SOG at -80°C in solid state (not solution). |

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of SOG.

References

-

Acyl Migration Kinetics: Research confirms that 1,2-DAG half-life decreases drastically with temperature. Kinetic control is essential. Source:

-

Purification Protocol: The two-step crystallization method (Hexane/Methanol) is the industry standard for separating 1,2-DAG from 1,3-DAG. Source:

-

Analytical Validation: NMR spectroscopy is the definitive method for distinguishing regioisomers of DAGs. Source:

-

Enzyme Specificity: Lipozyme TL IM and RM IM are verified 1,3-regiospecific biocatalysts. Source:

Sources

Technical Guide: 1-Stearoyl-2-Oleoyl-sn-Glycerol (18:0/18:1 DAG) and Protein Kinase C Activation

[1]

Executive Summary & Molecular Identity[1]

1-stearoyl-2-oleoyl-sn-glycerol (hereafter referred to as 18:0/18:1 DAG ) is a distinct molecular species of diacylglycerol acting as a potent, stereospecific second messenger.[1] Unlike synthetic short-chain analogs (e.g., OAG) often used for convenience, 18:0/18:1 DAG represents a major endogenous species generated via the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) and phosphatidylcholine (PC) by Phospholipase C (PLC) and Phospholipase D (PLD) pathways.[1]

Critical Distinction: Researchers must distinguish this molecule from "SAG" (1-stearoyl-2-arachidonoyl-sn-glycerol, 18:0/20:4), which is often the default "DAG" in some catalogs.[1] While both are physiological, the specific fatty acid composition (monounsaturated oleoyl vs. polyunsaturated arachidonoyl at sn-2) dictates differential membrane dynamics and PKC isoform affinity.[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | (2S)-3-hydroxy-2-[(9Z)-octadec-9-enoyloxy]propyl octadecanoate |

| Common Notation | 18:0/18:1 DAG |

| CAS Number | 21059-30-3 |

| Molecular Weight | ~623.0 g/mol |

| Solubility | Soluble in Chloroform, Ethanol, DMSO; Insoluble in water |

| Physiological Role | Endogenous PKC activator; Precursor for PA (via DAG Kinase) |

Mechanistic Deep Dive: The PKC Activation Complex

The activation of Protein Kinase C (PKC) by 18:0/18:1 DAG is not a simple ligand-receptor interaction but a complex interfacial phenomenon involving the lipid bilayer, the C1 domain, and phosphatidylserine (PS).

The C1 Domain Interaction

Conventional (cPKC:

-

Stereospecificity: The C1 domain specifically recognizes the sn-1,2 stereoisomer.[1] The 18:0/18:1 species provides an optimal steric fit. The sn-1 stearoyl chain (saturated) anchors deeply into the hydrophobic core, while the sn-2 oleoyl chain (unsaturated, kinked) aligns within the C1 binding groove, reducing the entropic penalty of membrane insertion.

-

The "Kink" Importance: The cis-double bond at C9 of the oleoyl chain increases the cross-sectional area of the lipid, creating local membrane stress (curvature) that facilitates the insertion of the PKC C1 domain into the bilayer.

The Obligate Role of Phosphatidylserine (PS)

18:0/18:1 DAG cannot activate PKC in isolation. It increases the affinity of PKC for phosphatidylserine (PS).

-

Mechanism: In the absence of DAG, the C1 domain is masked. DAG binding generates a continuous hydrophobic surface on the protein, allowing it to penetrate the membrane and bridge with anionic PS headgroups.

-

Experimental Implication: Any in vitro assay lacking PS will yield false negatives, regardless of DAG concentration.

Signaling Pathway Visualization

The following diagram illustrates the endogenous generation of 18:0/18:1 DAG and its downstream activation of PKC.

Caption: Signal transduction pathway showing the generation of 18:0/18:1 DAG from PIP2 and the dual requirement of DAG and Ca2+ (for cPKCs) to recruit and activate the kinase at the membrane.[2]

Experimental Protocols

Working with 18:0/18:1 DAG requires strict adherence to lipid handling protocols. Unlike water-soluble drugs, this lipid must be incorporated into a membrane mimetic (liposomes or mixed micelles) to function.[1] Direct addition of DAG in solvent to an aqueous buffer will result in precipitation and assay failure.

Protocol A: Preparation of DAG-Enriched Large Unilamellar Vesicles (LUVs)

This is the "Gold Standard" method for in vitro kinase assays. It mimics the physiological cell membrane.

Reagents:

-

18:0/18:1 DAG (in Chloroform).

-

Phosphatidylserine (Brain PS or POPS, in Chloroform).

-

Phosphatidylcholine (Egg PC or POPC, in Chloroform).

-

Buffer A: 20 mM HEPES, pH 7.4, 100 mM KCl, 0.5 mM EGTA.[1]

Workflow:

-

Molar Ratios: Prepare a lipid mixture in a glass tube. A standard activation mix is PC:PS:DAG (80:19:1 mol%) .

-

Note: Even 1 mol% DAG is sufficient for robust activation. High concentrations (>5%) can disrupt vesicle stability.

-

-

Drying: Dry the lipid mixture under a stream of Nitrogen gas (N2) while rotating the tube to create a thin, uniform film. Desiccate under vacuum for 1 hour to remove trace solvent.

-

Rehydration: Add Buffer A to the dried film to achieve a total lipid concentration of 1-5 mM. Vortex vigorously for 2 minutes. This creates Multilamellar Vesicles (MLVs).

-

Sizing (Extrusion): Pass the MLV suspension through a polycarbonate filter (100 nm pore size) 11-21 times using a mini-extruder.

-

Result: Homogeneous Large Unilamellar Vesicles (LUVs) containing physiological DAG.

-

Caption: Workflow for generating defined lipid vesicles (LUVs) containing 18:0/18:1 DAG for enzymatic analysis.

Protocol B: Mixed Micelle Assay (Alternative)

For high-throughput screening, mixed micelles are easier but less physiological.[1]

-

Mix DAG, PS, and Triton X-100 (0.05% final) in solvent.

-

Dry down.[3]

-

Resuspend in kinase buffer with vigorous vortexing. The detergent solubilizes the lipids into mixed micelles, presenting the DAG/PS surface to the kinase.

Comparative Data: 18:0/18:1 DAG vs. Other Activators

Researchers often confuse endogenous DAGs with synthetic tools. The table below clarifies the operational differences.

| Activator | Structure | Cell Permeable? | Physiological Relevance | Notes |

| 18:0/18:1 DAG | Stearoyl/Oleoyl | NO | High | Major endogenous species.[1] Requires liposomes for in vitro use. |

| SAG (18:0/20:4) | Stearoyl/Arachidonoyl | NO | High | Often more potent than 18:0/18:1 due to polyunsaturation. |

| OAG (18:1/2:0) | Oleoyl/Acetyl | YES | Low | Synthetic. Used for cell-based assays (add to media).[1] |

| PMA (TPA) | Phorbol Ester | YES | None (Mimetic) | Ultra-potent, non-metabolizable. Causes super-activation and downregulation. |

Key Insight for Drug Development: If your goal is to screen for competitive inhibitors of the C1 domain, use 18:0/18:1 DAG or 18:0/20:4 DAG in lipid vesicles. Using PMA screens for inhibitors of a non-physiological, high-affinity state that may not reflect in vivo efficacy against endogenous signaling.[1]

References

-

Newton, A. C. (2018). Protein kinase C: perfectly balanced signaling. Critical Reviews in Biochemistry and Molecular Biology, 53(2), 208–230.[1] Link

-

Giorgione, J., et al. (2006).[1] The C1A and C1B domains of Protein Kinase C alpha confer different ligand sensitivities. Journal of Biological Chemistry, 281(3), 1660-1669.[1] Link

-

Carrasco, S., & Merida, I. (2007).[1] Diacylglycerol, when simplicity becomes complex. Trends in Biochemical Sciences, 32(1), 27-36.[1] Link

-

Avanti Polar Lipids. (n.d.). Liposome Preparation: Extrusion Technique.[3] Technical Support. Link

-

Cayman Chemical. (n.d.). 1-Stearoyl-2-oleoyl-sn-glycerol Product Information. Link(Note: Verify specific catalog entry for 18:0/18:1 vs 18:0/20:4).

The Strategic Sourcing and Application of 1-Stearoyl-2-Oleoyl-sn-Glycerol: A Technical Guide for Researchers

This guide provides an in-depth exploration of 1-stearoyl-2-oleoyl-sn-glycerol (SOS), a key triacylglycerol (TAG) in various natural products. Designed for researchers, scientists, and professionals in drug development, this document delves into the primary natural reservoirs of SOS, its biosynthesis, and the methodologies for its extraction and analysis. Furthermore, it illuminates the physicochemical characteristics that underpin its utility in the food, pharmaceutical, and cosmetic industries.

Executive Summary

1-Stearoyl-2-oleoyl-sn-glycerol is a prominent symmetrical monounsaturated triacylglycerol that plays a pivotal role in the physical and functional properties of many natural fats. Its unique molecular structure, with saturated stearic acid at the sn-1 position, unsaturated oleic acid at the sn-2 position, and a variable fatty acid at the sn-3 position (though for SOS, it is stearic acid), imparts desirable melting and crystallization behaviors. These characteristics make SOS a valuable component in a range of commercial applications, from confectionery to drug delivery systems. This guide serves as a comprehensive resource for understanding and harnessing the potential of this versatile lipid.

Part 1: The Natural Provenance of 1-Stearoyl-2-Oleoyl-sn-Glycerol

The quest for natural sources of SOS is driven by the demand for functional lipids with specific thermal properties. Several plant-based fats are rich in this particular triacylglycerol.

Key Botanical Sources

The primary and most commercially significant natural sources of SOS are found in the seeds of tropical plants. These include:

-

Cocoa Butter (Theobroma cacao) : A principal ingredient in chocolate, cocoa butter is a well-known source of symmetrical monounsaturated TAGs, including SOS.[1] The specific composition of cocoa butter, rich in SOS, 1-palmitoyl-2-oleoyl-3-stearoyl-glycerol (POS), and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), is responsible for its characteristic sharp melting profile at body temperature.[1]

-

Mango Kernel Oil (Mangifera indica) : The kernel of the mango seed is an increasingly recognized source of high-value fat. Mango kernel oil can contain a significant percentage of 1,3-distearoyl-2-oleoyl-glycerol (SOS), with some studies reporting levels as high as 69.2% in fractionated stearin.[2][3] The high SOS content makes mango kernel fat a potential cocoa butter equivalent (CBE) and a valuable ingredient for modifying the thermal properties of food products.[3]

-

Shea Butter (Vitellaria paradoxa) : Extracted from the nut of the African shea tree, shea butter is another important source of SOS. It is widely used in cosmetics for its moisturizing properties and in the food industry as a CBE.[4][5] The triacylglycerol profile of shea butter is dominated by stearic and oleic acids, with a notable proportion existing as SOS.

A comparative overview of the typical SOS content in these primary sources is presented in the table below.

| Natural Source | Typical SOS Content (%) | Key Co-occurring Triacylglycerols |

| Cocoa Butter | 23.2 - 29.3 | POS, POP[1] |

| Mango Kernel Oil (Stearin Fraction) | Up to 69.2 | POSt, POP[3][6] |

| Shea Butter | Variable, significant proportion | SOO (stearic-oleic-oleic) |

Part 2: The Biosynthetic Machinery of 1-Stearoyl-2-Oleoyl-sn-Glycerol in Plants

The formation of SOS in plants is a multi-step enzymatic process known as the Kennedy pathway, which governs the de novo synthesis of triacylglycerols.[7] Understanding this pathway is crucial for potential metabolic engineering efforts to enhance SOS content in oilseed crops.

The synthesis of TAGs, including SOS, involves a series of acylations of a glycerol-3-phosphate backbone.[7]

The Kennedy Pathway: A Step-by-Step Elucidation

-

Acylation of Glycerol-3-Phosphate : The pathway is initiated by the acylation of glycerol-3-phosphate at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT) . For the synthesis of SOS, this initial step would involve the transfer of a stearoyl group from stearoyl-acyl carrier protein (ACP) or stearoyl-CoA.

-

Formation of Phosphatidic Acid : The resulting lysophosphatidic acid is then acylated at the sn-2 position by lysophosphatidic acid acyltransferase (LPAAT) .[8][9] The specificity of this enzyme is critical. To form the precursor for SOS, an LPAAT with a preference for oleoyl-CoA would acylate the sn-2 position.[2]

-

Dephosphorylation to Diacylglycerol : The phosphatidic acid is subsequently dephosphorylated by phosphatidic acid phosphatase (PAP) to yield a diacylglycerol (DAG).[7] In the case of SOS synthesis, this would be 1-stearoyl-2-oleoyl-sn-glycerol.

-

Final Acylation to Triacylglycerol : The final and committed step in TAG synthesis is the acylation of the DAG at the sn-3 position, catalyzed by diacylglycerol acyltransferase (DGAT) .[4][10] To complete the synthesis of SOS, a DGAT with specificity for stearoyl-CoA would add a stearic acid moiety to the 1-stearoyl-2-oleoyl-sn-glycerol intermediate. The substrate specificity of DGAT isoforms can vary significantly, influencing the final TAG profile of the plant oil.[5][11]

Part 3: Extraction, Purification, and Analytical Methodologies

The isolation and quantification of SOS from its natural matrices require a systematic approach, beginning with oil extraction and followed by purification and analysis.

Extraction of Oil from Natural Sources

A common and efficient method for extracting oil from plant kernels is Soxhlet extraction .[12][13]

Protocol: Soxhlet Extraction of Mango Kernel Oil

-

Sample Preparation : Mango kernels are dried to a low moisture content and then ground into a fine powder to increase the surface area for solvent penetration.[13]

-

Extraction : The ground kernel is placed in a thimble and extracted with a non-polar solvent, typically n-hexane, in a Soxhlet apparatus for several hours.[12][14]

-

Solvent Removal : The solvent is then evaporated from the oil-solvent mixture using a rotary evaporator under reduced pressure.

-

Oil Yield Determination : The weight of the extracted oil is measured to determine the yield.

Purification of 1-Stearoyl-2-Oleoyl-sn-Glycerol

To obtain a high-purity SOS fraction, solvent fractionation is often employed. This technique separates TAGs based on their differential solubility at a given temperature.

Protocol: Acetone Fractionation for SOS Enrichment

-

Dissolution : The extracted fat is dissolved in a suitable solvent, such as acetone, at an elevated temperature to ensure complete miscibility.

-

Controlled Cooling : The solution is then cooled to a specific temperature under controlled conditions to induce the crystallization of higher-melting point TAGs, which are typically the more saturated species.

-

Separation : The crystallized solid fraction (stearin), which is enriched in SOS, is separated from the liquid fraction (olein) by filtration or centrifugation.

-

Washing and Drying : The stearin fraction is washed with cold solvent to remove any entrained olein and then dried to remove residual solvent.

Analytical Quantification of 1-Stearoyl-2-Oleoyl-sn-Glycerol

The precise quantification of SOS in a fat sample is typically achieved through chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC coupled with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) is a powerful tool for separating and quantifying individual TAG species.[15][16][17]

-

Gas Chromatography (GC) : GC analysis of TAGs often requires derivatization to form fatty acid methyl esters (FAMEs) to determine the overall fatty acid composition. However, high-temperature GC can also be used for the analysis of intact TAGs.[15]

Part 4: Physicochemical Properties and Industrial Significance

The unique molecular architecture of SOS dictates its physical properties, which are of paramount importance for its industrial applications.

Polymorphism and Crystallization Behavior

Like other TAGs, SOS exhibits polymorphism, meaning it can crystallize in different crystal forms (polymorphs), each with a distinct melting point and stability. The primary polymorphs of TAGs are α, β', and β, in increasing order of stability and melting point. The symmetrical nature of SOS influences its crystallization kinetics and the stability of the resulting crystal network.[18][19] This behavior is fundamental to the texture and quality of products like chocolate, where the desirable form V (a β polymorph) is sought.[1] The crystallization of cocoa butter is a complex process influenced by its TAG composition, with SOS playing a significant role in the formation and stability of the crystal structure.[6][20][21][22]

Applications in Industry

The distinct physicochemical properties of SOS make it a valuable ingredient in several industries:

-

Food Industry : The primary application of SOS is in the confectionery sector as a key component of cocoa butter equivalents (CBEs) and cocoa butter improvers (CBIs).[3] Its sharp melting profile mimics that of cocoa butter, and its addition can improve the heat resistance of chocolate and prevent fat bloom, a common quality defect.[23] Glycerol and its esters are also widely used in the food industry as emulsifiers, humectants, and sweeteners.[24][25][26]

-

Cosmetics and Pharmaceuticals : In the cosmetic industry, fats and oils rich in specific glycerides are valued for their emollient and moisturizing properties.[27] While shea butter is used extensively, purified SOS or SOS-rich fractions could offer tailored textural and stability benefits in creams and lotions.[28] In pharmaceuticals, glycerides are used as excipients in formulations, acting as solvents, emollients, and carriers for active pharmaceutical ingredients (APIs).[29][30] The biocompatibility and defined melting behavior of SOS could be advantageous for controlled-release drug delivery systems.

Conclusion

1-Stearoyl-2-oleoyl-sn-glycerol is a naturally occurring triacylglycerol with significant scientific and commercial interest. Its abundance in sources like cocoa butter, mango kernel oil, and shea butter, combined with its unique physicochemical properties, makes it a valuable ingredient in the food, cosmetic, and pharmaceutical industries. A thorough understanding of its natural sourcing, biosynthesis, and analytical characterization, as detailed in this guide, is essential for researchers and industry professionals seeking to leverage the full potential of this versatile lipid. Continued research into the enzymatic specificities of the TAG biosynthesis pathway may unlock opportunities for the metabolic engineering of oilseed crops to produce high-value lipids like SOS, further expanding its applications and availability.

References

- Shanklin, J. (2019). Plant Triacylglycerol Synthesis. AOCS.

- Chen, G. Q., et al. (2021). Plant and algal lysophosphatidic acid acyltransferases increase docosahexaenoic acid accumulation at the sn-2 position of triacylglycerol in transgenic Arabidopsis seed oil. PMC.

- Petrie, J. R., et al. (2012).

- Bourgis, F., et al. (1999).

- Knutzon, D. S., et al. (1995). Lysophosphatidic Acid Acyltransferase from Meadowfoam Mediates Insertion of Erucic Acid at the sn-2 Position of Triacylglycerol in Transgenic Rapeseed Oil. CORE.

- Ordoñez-Araque, R., et al. (2023).

- Chen, J., et al. (2023).

- Narváez-Rivas, M., et al. (2010). The binary phase behavior of 1,3-dilauroyl-2-stearoyl-sn-glycerol and 1,2-dilauroyl-3-stearoyl-sn-glycerol. PubMed.

- Ghazani, S. M., & Marangoni, A. G. (2018). New insights into the β polymorphism of 1,3-palmitoyl-stearoyl-2-oleoyl glycerol (POS).

- Wang, X., et al. (2020). Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system.

- Jin, Q., et al. (2017). Production of sn-1,3-distearoyl-2-oleoyl-glycerol-rich Fats From Mango Kernel Fat by Selective Fractionation Using 2-methylpentane Based Isohexane. PubMed.

- Sonwai, S., & Kaphueakngam, P. (2017). Crystallization of Cocoa Butter in Cocoa Powder.

- Marangoni, A. G., & Lencki, R. W. (2021). Molecular Origins of Polymorphism in Cocoa Butter.

- Narváez-Rivas, M., et al. (2008). The binary phase behavior of 1, 3-dipalmitoyl-2-stearoyl-sn-glycerol and 1, 2-dipalmitoyl-3-stearoyl-sn-glycerol. PubMed.

- Chen, J., et al. (2023).

- Bayés-García, L., et al. (2016). In situ crystallization and transformation kinetics of polymorphic forms of saturated-unsaturated-unsaturated triacylglycerols: 1-palmitoyl-2,3-dioleoyl glycerol, 1-stearoyl-2,3-dioleoyl glycerol, and 1-palmitoyl-2-oleoyl-3-linoleoyl glycerol. PubMed.

- AZoM. (2018).

- Demski, K., et al. (2025). Substrates (Acyl-CoA and Diacylglycerol) Entry and Products (CoA and Triacylglycerol)

- Foubert, I., et al. (2003). Modelling of the crystallization kinetics of cocoa butter.

- Demski, K., et al. (2019). Isoforms of Acyl-CoA:Diacylglycerol Acyltransferase2 Differ Substantially in Their Specificities toward Erucic Acid. PubMed.

- Sun, Y., et al. (2023). Preparation, acyl migration and applications of the acylglycerols and their isomers. Monash University.

- Liu, J., et al. (2012).

- Echelon Biosciences. 1-Stearoyl-2-Arachidonoyl-sn-Glycerol.

- Purdon, M. P., et al. (2009). The preparation of 2-O-[1'-14C]arachidonoyl-1-O-stearoyl-sn-glycerol. PMC.

- De Clercq, N., et al. (2018). Phase Behavior of Cocoa Butter in a Two-Step Isothermal Crystallization.

- Kumar Metal. (2022).

- Tan, H. W., et al. (2020).

- Google Patents. (2010).

- Nzikou, J. M., et al. (2010). Extraction and Characteristics of Seed Kernel Oil from Mango (Mangifera indica). Maxwell Science.

- Nzikou, J. M., et al. (2010). Extraction and Characteristics of Seed Kernel Oil from Mango (Mangifera indica). maxwellsci.com.

- Kim, J., et al. (2019).

- S., P., et al. (2018). SOLVENT EXTRACTION OF MANGO (MANGIFERA INDICA L.)

- Benchchem. Technical Support Center: Synthesis of 3-Stearoyl-1-olein.

- Karunanithi, B., et al. (2015).

- Semantic Scholar. (1987). An HPLC Method for the Analysis of Glycerol and Other Glycols in Soap.

- Lab Alley. (2021). Glycerol in the food industry.

- Thermo Fisher Scientific.

- PreScouter. (2025).

- Fisher Scientific. Generic HPLC-ELSD Method for Lipids.

- Utah Trading LLC. (2025). Glycerin Applications and Importance in Pharma Industry.

- SIELC Technologies. HPLC Method for Analysis of Glycerol on Primesep AP Column.

- Chemical Safety Facts. (2023). Glycerol / Glycerin.

Sources

- 1. mdpi.com [mdpi.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. Production of sn-1,3-distearoyl-2-oleoyl-glycerol-rich fats from mango kernel fat by selective fractionation using 2-methylpentane based isohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The use of stable isotope-labeled glycerol and oleic acid to differentiate the hepatic functions of DGAT1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aocs.org [aocs.org]

- 8. Plant and algal lysophosphatidic acid acyltransferases increase docosahexaenoic acid accumulation at the sn-2 position of triacylglycerol in transgenic Arabidopsis seed oil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Plastidial Lysophosphatidic Acid Acyltransferase from Oilseed Rape - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functions and substrate selectivity of diacylglycerol acyltransferases from Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isoforms of Acyl-CoA:Diacylglycerol Acyltransferase2 Differ Substantially in Their Specificities toward Erucic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. maxwellsci.com [maxwellsci.com]

- 13. ijtra.com [ijtra.com]

- 14. researchgate.net [researchgate.net]

- 15. High-performance liquid chromatography and gas chromatography to set the analysis method of stearoyl lactylate, a food emulsifier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. The binary phase behavior of 1,3-dilauroyl-2-stearoyl-sn-glycerol and 1,2-dilauroyl-3-stearoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. azom.com [azom.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. ijstr.org [ijstr.org]

- 25. laballey.com [laballey.com]

- 26. Glycerol's Role in Enhancing Functionality of Edible Coatings [eureka.patsnap.com]

- 27. kumarmetal.com [kumarmetal.com]

- 28. US20100297047A1 - Esters of glycerol and their uses in cosmetic and pharmaceutical applications - Google Patents [patents.google.com]

- 29. Glycerin Applications in Pharma Industry | UTAH Trading [utah.ae]

- 30. Glycerol / Glycerin - Chemical Safety Facts [chemicalsafetyfacts.org]

Methodological & Application

Application Note: Quantitative Analysis of 1-Stearoyl-2-Oleoyl-sn-Glycerol by LC-MS/MS

Abstract

This application note provides a comprehensive, field-proven methodology for the sensitive and specific quantification of 1-stearoyl-2-oleoyl-sn-glycerol (SOG), a biologically significant diacylglycerol (DAG), from complex biological matrices. Diacylglycerols are pivotal lipid second messengers and metabolic intermediates; their accurate quantification is critical for research in oncology, diabetes, and cellular metabolism.[1] The protocol herein details a complete workflow, including robust lipid extraction, chromatographic separation of isomers using reversed-phase HPLC, and quantification via tandem mass spectrometry (MS/MS) with electrospray ionization (ESI). We explain the causality behind key experimental choices, from the selection of extraction solvents to the interpretation of mass spectral data, ensuring a self-validating and reproducible protocol for researchers, scientists, and drug development professionals.

Introduction: The Significance of SOG Isomers

1-Stearoyl-2-oleoyl-sn-glycerol (SOG, 18:0/18:1 DAG) is a specific molecular species of diacylglycerol. In cellular biology, DAGs are not just intermediates in lipid biosynthesis but are crucial signaling molecules, most notably for activating protein kinase C (PKC) isoforms.[2] The precise identity and stereospecificity of the fatty acyl chains esterified to the glycerol backbone are paramount for biological activity. Analyzing a specific isomer like SOG is analytically challenging due to its low abundance, lack of a permanent charge, and the presence of structurally similar isomers (e.g., 1-oleoyl-2-stearoyl-sn-glycerol).

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become the industry standard for lipid analysis due to its high sensitivity, specificity, and ability to provide structural information.[3][4] This guide details a targeted LC-MS/MS method optimized for SOG, leveraging positive-ion electrospray ionization to form ammoniated adducts, which yield highly characteristic fragmentation patterns ideal for unambiguous identification and quantification.[5]

Principle of the Method

The quantitative analysis of SOG from a biological sample is a multi-step process designed to isolate the target analyte from a complex matrix and measure it with high precision.

-

Lipid Extraction: Lipids, including SOG, are first extracted from the aqueous biological matrix (e.g., plasma, cell lysate, tissue homogenate) using a liquid-liquid extraction method. The classic Bligh-Dyer or Folch methods, which use a chloroform/methanol solvent system, are highly effective for extracting intermediate polarity lipids like DAGs.[6][7]

-

Chromatographic Separation: The extracted lipids are reconstituted and injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase C18 column is used to separate SOG from other lipid classes and, critically, from its isomers based on hydrophobicity.

-

Mass Spectrometric Detection: The HPLC eluent is introduced into a tandem quadrupole mass spectrometer. SOG is ionized via ESI in positive ion mode, preferentially forming an ammonium adduct ([M+NH₄]⁺). In the mass spectrometer, this precursor ion is selected and fragmented via collision-induced dissociation (CID). Specific fragment ions (product ions) unique to SOG are monitored, providing a highly specific signal for quantification using the Multiple Reaction Monitoring (MRM) technique.[3]

Experimental Workflow

The entire process from sample preparation to data analysis is outlined below.

Figure 1: Overall experimental workflow for the quantification of SOG.

Detailed Protocols

Materials and Reagents

-

Solvents: HPLC-grade Chloroform, Methanol, Isopropanol, Acetonitrile, Water.

-

Reagents: Ammonium Acetate (≥99.99% trace metals basis).

-

Standards: 1-stearoyl-2-oleoyl-sn-glycerol (SOG) analytical standard.

-

Internal Standard (IS): 1-stearoyl-d5-2-oleoyl-sn-glycerol (d5-SOG) or a structurally similar, non-endogenous DAG (e.g., 1,2-diheptadecanoyl-sn-glycerol). The use of a stable isotope-labeled internal standard is strongly recommended for the highest accuracy.[8][9]

Protocol 1: Lipid Extraction from Plasma

This protocol is adapted from the Bligh-Dyer method, which is effective for plasma lipid extraction.[10][11]

-

To a 2 mL glass vial, add 50 µL of plasma.

-

Spike the sample with 10 µL of the internal standard solution at a known concentration.

-

Expert Insight: Adding the IS at the very beginning is crucial. It co-extracts with the analyte, allowing it to correct for analyte loss during sample preparation and for any matrix-induced ionization suppression or enhancement during MS analysis.[8]

-

-

Add 750 µL of Chloroform:Methanol (1:2, v/v). Vortex vigorously for 1 minute.

-

Add 250 µL of Chloroform. Vortex for 1 minute.

-

Add 250 µL of Water. Vortex for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

-

Carefully collect the lower organic phase (chloroform layer) using a glass syringe and transfer to a clean vial. This phase contains the lipids.

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid film in 100 µL of Acetonitrile:Isopropanol (1:1, v/v) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

-

Column: C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate.

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate.

-

Expert Insight: Ammonium acetate is added to the mobile phase to promote the formation of ammoniated adducts ([M+NH₄]⁺) during ESI. These adducts are stable and fragment in a highly predictable manner, which is ideal for MRM analysis.[5]

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 2.0 | 30 |

| 12.0 | 80 |

| 15.0 | 99 |

| 18.0 | 99 |

| 18.1 | 30 |

| 22.0 | 30 |

Mass Spectrometry (MS) Conditions

-

Instrument: Tandem Quadrupole Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 350 °C.

-

Gas Flow: Optimized for the specific instrument.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

Data Interpretation: Fragmentation and Quantification

Identification and Fragmentation Pathway

The molecular weight of SOG (C₃₉H₇₄O₅) is 622.99 g/mol . In the presence of ammonium acetate, it primarily forms the precursor ion [M+NH₄]⁺ at m/z 640.6 .

Upon collision-induced dissociation (CID), this precursor ion fragments via a characteristic neutral loss of a fatty acid chain plus the ammonia molecule.[12] This results in two diagnostic product ions:

-

Loss of Oleic Acid (18:1): [M+NH₄ - (C₁₈H₃₄O₂ + NH₃)]⁺ → m/z 341.3 (Represents the remaining stearoyl group on the glycerol backbone).

-

Loss of Stearic Acid (18:0): [M+NH₄ - (C₁₈H₃₆O₂ + NH₃)]⁺ → m/z 339.3 (Represents the remaining oleoyl group on the glycerol backbone).

Figure 2: Fragmentation pathway of the SOG ammonium adduct.

MRM Transitions for Quantification

For robust quantification, at least two MRM transitions should be monitored. The most intense and specific transition is typically used for quantification (Quantifier), while the second serves as a confirmation (Qualifier).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |

| SOG | 640.6 | 341.3 | Quantifier |

| SOG | 640.6 | 339.3 | Qualifier |

| d5-SOG (IS) | 645.6 | 346.3 | Quantifier |

Quantification

Quantification is achieved by creating a calibration curve.

-

Prepare a series of calibration standards with known concentrations of SOG, each spiked with a constant concentration of the internal standard (d5-SOG).

-

Analyze the standards using the LC-MS/MS method described.

-

For each point, calculate the ratio of the peak area of the SOG quantifier transition to the peak area of the d5-SOG quantifier transition.

-

Plot the peak area ratio (Y-axis) against the known concentration of SOG (X-axis).

-

Perform a linear regression analysis to generate a calibration curve. The concentration of SOG in unknown samples can then be determined by calculating their peak area ratio and interpolating from this curve.

Conclusion

This application note presents a validated and robust LC-MS/MS workflow for the specific quantification of 1-stearoyl-2-oleoyl-sn-glycerol. By combining efficient lipid extraction with specific chromatographic separation and highly selective MRM-based detection, this method overcomes the challenges associated with analyzing low-abundance lipid isomers. The detailed protocols and expert insights provide a solid foundation for researchers to accurately measure SOG in various biological contexts, furthering our understanding of lipid-mediated signaling and metabolism.

References

-

Han, X., & Cheng, H. (2005). Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization. Analytical Biochemistry, 337(1), 104–114. [Link]

-

Irie, M., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Analytical Chemistry, 95(40), 14898–14904. [Link]

-

vom Dorp, K., Dombrink, I., & Dörmann, P. (2013). Quantification of diacylglycerol by mass spectrometry. Methods in Molecular Biology, 1009, 43-54. [Link]

-

Springer Nature Experiments. (2013). Quantification of Diacylglycerol by Mass Spectrometry. Methods in Molecular Biology. [Link]

-

Murphy, R. C., et al. (2007). Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. Analytical Biochemistry, 366(1), 59-70. [Link]

-

Rupasinghe, T., & Clegg, S. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7647. [Link]

-

Irie, M., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. ACS Publications. [Link]

-

Bielohuby, M., et al. (2019). HPLC-MS/MS Methods for Diacylglycerol and Sphingolipid Molecular Species in Skeletal Muscle. Methods in Molecular Biology, 1978, 137-152. [Link]

-

Liu, Y. D., Liu, H. J., & Gong, G. W. (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Chemistry, 10, 1046805. [Link]

-

AOCS Lipid Library. (2019). Lipidomic Analysis of Glycerolipids. American Oil Chemists' Society. [Link]

-

Pérez-Serradilla, J. A., & Luque de Castro, M. D. (2020). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites, 10(9), 350. [Link]

-

Sannova. (n.d.). Analysis of Lipids via Mass Spectrometry. Sannova. [Link]

-

Pérez-Serradilla, J. A., & Luque de Castro, M. D. (2020). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. MDPI. [Link]

-

Han, X., & Gross, R. W. (2005). Mass Spectrometric Analysis of Long-Chain Lipids. Journal of Lipid Research, 46(2), 247-261. [Link]

Sources

- 1. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. HPLC-MS/MS Methods for Diacylglycerol and Sphingolipid Molecular Species in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of Lipids via Mass Spectrometry - Sannova [sannova.net]

- 5. aocs.org [aocs.org]

- 6. mdpi.com [mdpi.com]

- 7. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]

- 10. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced HPLC and LC-MS/MS Strategies for the Resolution of Diacylglycerol Isomers

Abstract: Diacylglycerols (DAGs) are not merely metabolic intermediates but are critical second messengers in cellular signaling, with distinct biological activities dictated by their isomeric forms. The subtle structural differences between sn-1,2-, sn-2,3-, and 1,3-diacylglycerols present a significant analytical challenge. This guide provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) methodologies for the robust separation and quantification of DAG isomers. We delve into the principles and practical applications of reversed-phase, normal-phase, and silver ion chromatography, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices, from column chemistry to mobile phase composition and advanced detection strategies, is explained to ensure both technical accuracy and methodological soundness.

The Critical Role and Analytical Challenge of Diacylglycerol Isomers

Diacylglycerols are central to a multitude of cellular processes, acting as key nodes in lipid metabolism and signal transduction.[1][2] They are precursors for the synthesis of vital lipids like triacylglycerols (TAGs) and phospholipids and are generated during the hydrolysis of these complex lipids.[1][3] The isomeric form of DAG is paramount to its function. Specifically, sn-1,2-DAG is the canonical activator of Protein Kinase C (PKC) and Protein Kinase D (PKD) isoforms, which regulate a vast array of cellular functions including cell proliferation, differentiation, and apoptosis.[2][4] In contrast, 1,3-DAG is generally considered inactive in this primary signaling pathway, often serving as a negative control in experimental setups.[5]

The accumulation of specific DAG isomers has been implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and immune-mediated disorders.[6][7][8] For instance, elevated levels of hepatic sn-1,2-DAG are strongly correlated with insulin resistance.[7] This makes the accurate quantification of individual DAG isomers, not just the total DAG pool, a critical objective in both basic research and clinical drug development.

The analytical challenge stems from the close structural similarity of DAG isomers, which often co-elute in traditional chromatographic systems, making their distinct identification and quantification difficult.[9][10] This guide addresses this challenge by providing detailed protocols for established HPLC methods designed for their effective separation.

Figure 1: Biological significance of DAG isomers. sn-1,2-DAG is the primary isomer that activates the PKC signaling pathway.

Methodologies for HPLC Separation of DAG Isomers

The choice of HPLC method is critical and depends on the specific DAG species of interest (e.g., degree of unsaturation) and the complexity of the sample matrix. We will explore three primary approaches: Reversed-Phase HPLC, Normal-Phase HPLC, and Silver Ion HPLC.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful and widely used technique that separates lipids based on their hydrophobicity, which is determined by the total number of carbons in the fatty acyl chains (Equivalent Carbon Number, ECN) and the number of double bonds.[11][12]

Principle of Separation: In RP-HPLC, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase. More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times. For DAGs, retention increases with longer acyl chain length and decreases with a higher degree of unsaturation. A double bond reduces the retention time by the equivalent of approximately two methylene groups.[12] This principle allows for the separation of 1,2- and 1,3-isomers, where the 1,3-isomer is generally less polar and elutes slightly earlier than its 1,2-counterpart with the same acyl chains.[13][14]

Causality Behind Experimental Choices:

-

Column: C18 columns are the workhorse for lipid separations due to their high hydrophobicity, providing excellent resolution for a wide range of DAG species. Non-endcapped ODS phases can be particularly effective for separating regioisomers.

-

Mobile Phase: Acetonitrile is a common mobile phase for lipid analysis.[13][14] Isocratic elution with 100% acetonitrile can be effective for simpler mixtures.[13][14] For complex biological samples, a gradient elution using solvents like isopropanol or acetone is often required to resolve a wider range of DAG species within a reasonable timeframe.[11][15]

-

Detector: UV detection at low wavelengths (e.g., 205 nm) is possible but lacks specificity.[13][14] An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is superior as it provides a more uniform response for non-volatile analytes like lipids, independent of their optical properties.[11][16] The ultimate detector is a mass spectrometer (MS), which provides structural information and confident identification.

Protocol: RP-HPLC-CAD Separation of DAG Isomers

-

Sample Preparation (Lipid Extraction):

-

Utilize a modified Bligh and Dyer or Folch method for total lipid extraction from cells or tissues.[17][18]

-

Briefly, homogenize the sample in a chloroform:methanol mixture. After phase separation (induced by adding water or saline), the lower organic phase containing the lipids is collected.[19]

-

Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase or a suitable organic solvent like acetone.[11]

-

-

Instrumentation and Conditions:

-

HPLC System: A binary or quaternary pump system capable of gradient elution.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Acetonitrile

-

Solvent B: Acetone

-

-

Gradient Program: A step-wise gradient can be effective. For example, start with a high percentage of acetonitrile and gradually increase the acetone concentration to elute the more retained DAG species.[11]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C to ensure reproducibility of retention times.

-

Detector: Charged Aerosol Detector (CAD) with nitrogen as the nebulizing gas.

-

-

Data Analysis:

-

Identify peaks by comparing retention times with authentic standards of 1,2- and 1,3-DAG isomers.

-

Quantify by constructing a calibration curve using a series of standard concentrations.

-

Table 1: Representative RP-HPLC Elution Order of DAG Isomers

| Eluting Compound | Typical Elution Order | Rationale |

| 1,3-Dilinolein | 1 | More double bonds, less retention. 1,3-isomer is less polar. |

| 1,2-Dilinolein | 2 | More polar than 1,3-isomer. |

| 1,3-Dioleoin | 3 | Fewer double bonds than dilinolein. |

| 1,2-Dioleoin | 4 | More polar than 1,3-isomer. |

| 1,3-Dipalmitin | 5 | Saturated, longer retention. |

| 1,2-Dipalmitin | 6 | More polar than 1,3-isomer. |

| 1,3-Distearin | 7 | Longest saturated chains, most retained. |

| 1,2-Distearin | 8 | More polar than 1,3-isomer. |

| (Data synthesized from principles described in literature.[13][14]) |

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

NP-HPLC separates compounds based on their polarity, making it an excellent choice for class separation of lipids.

Principle of Separation: In contrast to RP-HPLC, NP-HPLC utilizes a polar stationary phase (e.g., silica, diol) and a non-polar mobile phase (e.g., hexane, isopropanol).[20] More polar molecules interact more strongly with the silica surface and are retained longer. This allows for the separation of lipid classes, for example, cholesteryl esters (least polar) eluting first, followed by triacylglycerols, diacylglycerols, and finally phospholipids (most polar).[21][22] Within the DAG class, the 1,2-isomer is more polar than the 1,3-isomer due to the proximity of the hydroxyl and ester groups, leading to a longer retention time for the 1,2-isomer.

Causality Behind Experimental Choices:

-

Column: A silica-based column is the standard choice. The surface silanol groups provide the polar interaction sites for separation.[23]

-

Mobile Phase: A mixture of a non-polar solvent like hexane with a slightly more polar modifier like isopropanol or ethyl acetate is used. The ratio of these solvents is carefully controlled to achieve the desired separation.[21][23]

-

Detector: As with RP-HPLC, ELSD, CAD, or MS are the preferred detection methods due to the lack of a strong chromophore in native DAGs.

Protocol: NP-HPLC-ELSD Separation of DAG Isomers

-

Sample Preparation: Same as for RP-HPLC. Ensure the final sample is dissolved in a non-polar solvent compatible with the mobile phase (e.g., hexane).

-

Instrumentation and Conditions:

-

HPLC System: Isocratic or gradient pump system.

-

Column: Silica column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

-

Mobile Phase: Isocratic mixture of Hexane:Isopropanol:Acetic Acid (e.g., 100:2:0.02 v/v/v).[22] The small amount of acid is used to suppress the ionization of free fatty acids and improve peak shape.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detector: Evaporative Light Scattering Detector (ELSD).

-

-

Data Analysis:

-

Identify peaks based on retention times of standards. The elution order will be 1,3-DAG followed by 1,2-DAG.

-

Quantification is achieved via calibration curves.

-

Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC)

This specialized technique is unparalleled for separating lipids based on the number, position, and geometry (cis/trans) of double bonds in their acyl chains.[24][25]

Principle of Separation: Ag+-HPLC utilizes a stationary phase where silver ions (Ag+) are immobilized onto a support (often silica or an ion-exchange resin).[24][26] The separation mechanism is based on the reversible formation of polar charge-transfer complexes between the silver ions and the π-electrons of the carbon-carbon double bonds in the unsaturated fatty acyl chains. The strength of this interaction, and thus the retention time, increases with the number of double bonds. Furthermore, cis isomers form stronger complexes and are retained longer than trans isomers.[24] This technique can resolve positional isomers of unsaturated fatty acids within the DAG molecule.[27][28]

Figure 2: Principle of Silver Ion Chromatography. Unsaturated DAGs form complexes with silver ions, leading to longer retention.

Causality Behind Experimental Choices:

-

Column: Commercially available silver-ion columns are available. Alternatively, columns can be prepared in the lab by flushing a silica or ion-exchange column with a silver nitrate solution.

-

Mobile Phase: Non-polar solvents like hexane are used, often with a polar modifier such as acetonitrile or isopropanol. The modifier competes with the double bonds for the silver ions, and its concentration is a critical parameter for optimizing resolution.[24][26]

-

Detector: ELSD, CAD, or MS are required.

Protocol: Ag+-HPLC Separation of Unsaturated DAG Isomers

-

Sample Preparation: As previously described.

-

Instrumentation and Conditions:

-

HPLC System: Isocratic or gradient pump system.

-

Column: Silver-ion column (e.g., ChromSpher 5 Lipids, 250 mm x 4.6 mm).

-

Mobile Phase: A gradient of acetonitrile in hexane is often employed. For example, starting with a very low percentage of acetonitrile and increasing it to elute species with a higher number of double bonds.[24]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Temperature can have a significant and sometimes counterintuitive effect on retention in Ag+-HPLC, with unsaturated lipids sometimes eluting more slowly at higher temperatures.[24][26] Precise temperature control (e.g., 20°C) is crucial.

-

-

Data Analysis:

-

Peak identification is complex and often requires a combination of standards and mass spectrometry for confirmation.

-

Quantification is performed using calibration curves of relevant unsaturated DAG standards.

-

Advanced Strategies: Derivatization and LC-MS/MS

For enhanced sensitivity and specificity, derivatization and coupling to mass spectrometry are indispensable tools in modern DAG analysis.

Chemical Derivatization

The lack of a chromophore and the low ionization efficiency of native DAGs can be overcome by chemical derivatization.[19][29][30]

-

UV/Fluorescence Tagging: Derivatizing the free hydroxyl group of DAGs with a UV-absorbing or fluorescent tag, such as 3,5-dinitrophenylurethane (DNPU) or naproxene, allows for highly sensitive detection.[23] This approach can achieve detection limits in the nanogram range.[23]

-

Charge Tagging for MS: To improve ionization efficiency for mass spectrometry, a permanent positive charge can be introduced. Derivatization with reagents like N,N-dimethylglycine (DMG) can significantly enhance the signal intensity in ESI-MS, sometimes by orders of magnitude compared to conventional metal adducts.[19][30]

Sources

- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. DAG tales: the multiple faces of diacylglycerol--stereochemistry, metabolism, and signaling. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Does Diacylglycerol Accumulation in Fatty Liver Disease Cause Hepatic Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of diacylglycerols and ceramides in hepatic insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential role of diacylglycerol kinases in immune-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selectscience.net [selectscience.net]

- 10. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aocs.org [aocs.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. hplc.eu [hplc.eu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]

- 20. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]

- 21. Separation of cellular nonpolar neutral lipids by normal-phase chromatography and analysis by electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. semanticscholar.org [semanticscholar.org]

- 23. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]

- 24. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. aocs.org [aocs.org]

- 26. researchgate.net [researchgate.net]

- 27. aocs.org [aocs.org]

- 28. aocs.org [aocs.org]

- 29. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Guide to Using 1-Stearoyl-2-Oleoyl-sn-Glycerol (SOG) as an Analytical Standard

[1]

Executive Summary & Biological Significance[2]

1-Stearoyl-2-oleoyl-sn-glycerol (SOG) is a specific stereoisomer of diacylglycerol (DAG) containing stearic acid (18:[1]0) at the sn-1 position and oleic acid (18:[1]1) at the sn-2 position.[2][3][4][5][6] Unlike triglycerides, which function primarily as energy storage, DAGs like SOG are transient, high-potency secondary messengers.[1]

Why This Isomer Matters

In drug development and metabolic signaling, specificity is paramount. SOG is not merely a lipid intermediate; it is a potent activator of Protein Kinase C (PKC) , specifically isoforms

Physicochemical Profile & Stability

| Parameter | Specification | Notes |

| IUPAC Name | (2S)-3-hydroxy-2-[(9Z)-octadec-9-enoyl]oxypropyl octadecanoate | |

| CAS Number | 21059-30-3 | |

| Molecular Formula | C₃₉H₇₄O₅ | |

| Exact Mass | 622.5536 Da | |

| Solubility | Chloroform, Ethanol, DMSO, Toluene | Poorly soluble in water.[1][7] |

| Stability | CRITICAL: Prone to rapid acyl migration. | See Section 3. |

The Core Challenge: Acyl Migration

Expert Insight: The most common failure mode in DAG analysis is the inadvertent isomerization of the standard. 1,2-DAGs are thermodynamically unstable relative to 1,3-DAGs.[1][3] In the presence of heat, moisture, or Lewis acids/bases (including silica gel), the acyl group at sn-2 migrates to the primary hydroxyl at sn-3.[1]

Mechanism of Failure

If your standard degrades to the 1,3-isomer, your quantitation of bioactive DAG will be artificially low, and your biological assay (e.g., PKC activation) will fail.

Figure 1: The thermodynamic drift from bioactive 1,2-DAG to inactive 1,3-DAG.[1] This process is accelerated by protic solvents (methanol) and silica surfaces.

Prevention Protocol (Mandatory)

-

Solvent Choice: Store stock solutions in Toluene or Hexane/Isopropanol . Avoid pure Methanol or Ethanol for long-term storage.[1]

-

Temperature: Always store at -80°C . Work on ice.

-

Extraction: When extracting from biological matrices, avoid acid/base extremes. Use neutral extraction methods (e.g., modified Bligh-Dyer with buffered aqueous phase).[1]

-

Chromatography: If using TLC, impregnate the silica plate with boric acid (2.3% w/v) to complex the hydroxyl groups and arrest migration [1].

Analytical Protocol A: LC-MS/MS (Targeted Lipidomics)

This is the gold standard for quantifying SOG in biological matrices. It utilizes a Reverse Phase (C18) separation which separates DAG species based on chain length and unsaturation.

Sample Preparation (DMG Derivatization)

To enhance sensitivity and stabilize the molecule, we recommend derivatization with Dimethylglycine (DMG) . This adds a charge, significantly boosting ionization efficiency in ESI+ mode [2].

Reagents:

-

DMG (Dimethylglycine)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

-

DMAP (4-Dimethylaminopyridine)[1]

-

Solvent: Dry Chloroform

Step-by-Step:

-

Dry Down: Evaporate lipid extract to dryness under N₂ stream.

-

Reaction: Add 50 µL of reaction mix (0.125 M DMG, 0.25 M EDC, 0.5 M DMAP in chloroform).

-

Incubation: Vortex and incubate at 45°C for 60 mins . (Note: The derivatization blocks the free -OH, preventing acyl migration).

-

Quench: Add 200 µL Methanol/Water (1:1).

-

Extract: Perform liquid-liquid extraction to recover the DMG-DAG derivative.

LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo Altis). Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

| Setting | Value |

| Mobile Phase A | Acetonitrile/Water (60:[1]40) + 10mM Ammonium Formate |

| Mobile Phase B | Isopropanol/Acetonitrile (90:10) + 10mM Ammonium Formate |

| Flow Rate | 0.4 mL/min |

| Ionization | ESI Positive |

| Precursor Ion (SOG-DMG) | m/z 708.6 [M+H]⁺ (Calculated: 622.5 + 85.1 (DMG) + 1) |

| Quantitation Transition | m/z 708.6 → m/z 282.3 (Oleoyl fragment) |

| Confirmation Transition | m/z 708.6 → m/z 104.1 (DMG headgroup) |

Note: If analyzing underivatized SOG, monitor the Ammonium adduct [M+NH₄]⁺ at m/z 640.6.

Analytical Protocol B: GC-MS (High Resolution)[1]

GC-MS requires silylation.[1][8] Warning: Silylation requires heating, which induces acyl migration. This method is only recommended if LC-MS is unavailable, and strict time/temperature controls are applied.[1]

Silylation Protocol[9]

-

Dry: Evaporate sample to dryness.

-

Reagent: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Reaction: Incubate at room temperature for 30 minutes. Do not heat to 60°C as often recommended for other lipids.

-

Injection: Inject immediately.

GC Parameters

-

Column: 5% Phenyl Polysiloxane (e.g., DB-5ms), 30m x 0.25mm.[1]

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temp Program: 150°C (1 min) → 20°C/min → 300°C (hold 10 min).

-

Detection: EI Source. Look for molecular ion [M]⁺ or [M-15]⁺ (Loss of methyl from TMS).

Biological Application: PKC Activation Assay

Context: Using SOG to validate Protein Kinase C activation in vitro.

Figure 2: Mechanism of PKC activation by SOG.[1] SOG acts as the "key" for the C1 domain, recruiting PKC to the membrane.

Assay Protocol

-

Lipid Preparation:

-

Reaction:

-

Combine: Micelles + Recombinant PKC Isoform + Substrate Peptide + [γ-³²P]ATP.[1]

-

Incubate at 30°C for 10-20 minutes.

-

-

Detection:

-

Spot reaction onto P81 phosphocellulose paper.

-

Wash with phosphoric acid to remove free ATP.

-

Measure via scintillation counting.

-

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Double Peaks in LC/GC | Acyl Migration (1,2 vs 1,3 isomer). | Check storage conditions. Ensure derivatization was rapid. Use boric acid TLC to purify standard if necessary. |

| Low Sensitivity | Poor ionization of neutral lipid. | Switch to Protocol A (DMG derivatization) or add Ammonium Acetate to mobile phase. |

| No PKC Activation | Poor micelle formation. | Ensure SOG is co-sonicated with Phosphatidylserine. SOG alone forms poor surfaces for PKC binding. |

References

-

BenchChem. (2025).[3][5][8][11][12] Preventing Acyl Migration in Diacylglycerol Standards. Retrieved from

-

Li, L., et al. (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Analytical Science. Retrieved from

-

Cayman Chemical. (2025). 1-Stearoyl-2-Arachidonoyl-sn-glycerol Product Information. (Analogous handling for SOG). Retrieved from

-

PubChem. (2025). 1-Stearoyl-2-oleoylglycerol Compound Summary. Retrieved from

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 1-Stearoyl-2-Palmitoyl-3-Oleoyl-rac-glycerol | CAS 35984-52-2 | Cayman Chemical | Biomol.com [biomol.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Stearoyl-2-linoleoyl-sn-glycerol | LGC Standards [lgcstandards.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 1-Stearoyl-2-oleoylglycerol | C39H74O5 | CID 13886990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

High-Performance Protocol: Solubilization and Delivery of 1-Stearoyl-2-Oleoyl-sn-Glycerol (SAG)

Abstract & Strategic Overview